REACTION_CXSMILES
|
[F:1][C:2]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8](Br)[CH:7]=1)([F:4])[F:3].C(N(CC)CC)C.[NH2:20][C:21]1[CH:22]=[C:23]([C:27]#[CH:28])[CH:24]=[CH:25][CH:26]=1>CCOCC.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[F:1][C:2]([F:4])([F:3])[O:5][C:6]1[CH:7]=[C:8]([C:28]#[C:27][C:23]2[CH:22]=[C:21]([CH:26]=[CH:25][CH:24]=2)[NH2:20])[CH:9]=[CH:10][CH:11]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC(F)(F)OC1=CC(=CC=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.43 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)C#C
|
Name
|
cuprous iodide
|
Quantity
|
0.03 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.048 g
|
Type
|
catalyst
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.148 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A multinecked flask as described in Example 1
|
Type
|
CUSTOM
|
Details
|
of dried
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
The product mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
Filtration of the insoluble triethylamine hydrobromide salt by-product
|
Type
|
CUSTOM
|
Details
|
gave the crude product as a viscous orange-colored liquid
|
Type
|
DISTILLATION
|
Details
|
Short path distillation of the crude product under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC=1C=C(C=CC1)C#CC=1C=C(N)C=CC1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.018 mol | |
AMOUNT: MASS | 5.1 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |